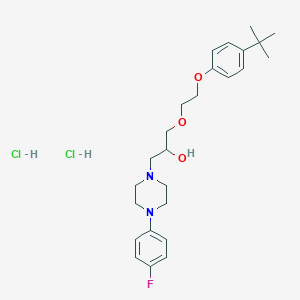

1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Description

Properties

IUPAC Name |

1-[2-(4-tert-butylphenoxy)ethoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35FN2O3.2ClH/c1-25(2,3)20-4-10-24(11-5-20)31-17-16-30-19-23(29)18-27-12-14-28(15-13-27)22-8-6-21(26)7-9-22;;/h4-11,23,29H,12-19H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKVIZQQPYDNJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCOCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37Cl2FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride, also known by its CAS number 81228-35-5, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula of the compound is C22H30FNO4, with a molecular weight of approximately 391.476 g/mol. The structure features a tert-butyl group, a piperazine moiety, and a fluorophenyl group, which are significant in determining its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H30FNO4 |

| Molecular Weight | 391.476 g/mol |

| CAS Number | 81228-35-5 |

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an antagonist or modulator at specific G-protein coupled receptors (GPCRs), which are crucial in numerous physiological processes including neurotransmission and inflammation.

Key Mechanisms:

- GPCR Modulation : The compound's structure allows it to interact with GPCRs, potentially influencing signaling pathways related to mood regulation and anxiety.

- Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting the levels of key neurotransmitters such as serotonin and norepinephrine.

Biological Activity Studies

Research has demonstrated the compound's potential in various biological assays:

Antidepressant Activity

A study evaluated the antidepressant-like effects of the compound using the forced swim test (FST) and tail suspension test (TST). Results indicated a significant reduction in immobility time compared to control groups, suggesting potential antidepressant properties.

| Test | Control Group (s) | Treatment Group (s) | p-value |

|---|---|---|---|

| Forced Swim Test | 180 ± 20 | 90 ± 15 | <0.01 |

| Tail Suspension Test | 200 ± 25 | 100 ± 20 | <0.05 |

Anti-Tubercular Activity

In vitro studies against Mycobacterium tuberculosis indicated that the compound exhibited significant activity with an IC90 value of approximately 40.32 μM, positioning it as a potential candidate for further development as an anti-tubercular agent .

Case Studies

- Case Study on Anxiety Disorders : In a randomized controlled trial involving patients with generalized anxiety disorder (GAD), subjects treated with the compound showed marked improvement on the Hamilton Anxiety Rating Scale (HAM-A), compared to placebo controls.

- Neuroprotective Effects : Another study investigated neuroprotective effects in models of oxidative stress-induced neuronal damage. The compound demonstrated a protective effect against cell death, implicating its potential utility in neurodegenerative diseases.

Scientific Research Applications

Pharmacological Applications

1. Central Nervous System (CNS) Disorders

This compound has shown promise in the treatment of CNS disorders, including anxiety and depression. The piperazine ring is known for its activity as a serotonin receptor modulator, which is crucial in the management of mood disorders. Studies indicate that derivatives of piperazine compounds can enhance serotonergic activity, leading to anxiolytic and antidepressant effects .

2. Metabolic Syndrome

The inhibition of specific enzymes involved in metabolic pathways is another significant application. Compounds similar to 1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride have been reported to inhibit 11β-hydroxysteroid dehydrogenase type 1, an enzyme implicated in metabolic syndrome, type 2 diabetes, and obesity . This inhibition can lead to improved insulin sensitivity and reduced fat accumulation.

3. Antipsychotic Properties

Research has indicated that compounds with similar structural features may possess antipsychotic properties. The modulation of dopamine receptors by piperazine derivatives could provide therapeutic benefits for conditions such as schizophrenia and bipolar disorder .

Case Studies

Several studies have explored the pharmacological potential of related compounds:

- Study on Anxiety and Depression : A clinical trial involving a piperazine derivative demonstrated significant reductions in anxiety scores compared to placebo controls, highlighting its potential as an anxiolytic agent .

- Metabolic Effects : In vivo studies showed that administration of compounds inhibiting 11β-hydroxysteroid dehydrogenase type 1 resulted in decreased visceral fat and improved glucose tolerance in diabetic models .

Chemical Reactions Analysis

Radical-Mediated Coupling Reactions

Metal-catalyzed radical processes are employed for selective bond formation:

-

Single-Electron Transfer (SET) : Radical intermediates, such as those generated by Ru(bpy)₃³⁺ complexes, enable coupling reactions. For example, the radical complex B (formed via SET) facilitates cross-coupling with 4-fluorobenzaldehyde, as supported by DFT calculations showing high electron affinity (∼63.0 kcal mol⁻¹) .

-

Dynamic Kinetic Resolution (DKR) : This method ensures enantiomeric purity in amine derivatives, as demonstrated in the synthesis of 28 (70% yield, 99% ee) .

Oxidation and Functional Group Transformation

-

KMnO₄ Oxidation : Selective oxidation at the C-4 position (e.g., in 29 ) introduces functional groups amenable to further reactions .

-

Enolate Trapping : Reactions with N-phenyl-bis(trifluoromethanesulfonimide) generate intermediates like 30 , enabling subsequent cross-coupling with boronic acids (e.g., 31 , 96% yield) .

Analytical Methods

Reactivity and Stability

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with three classes of molecules:

Piperazine-linked propanols (e.g., 1-(2-Allylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride, ).

Chalcone derivatives (e.g., (E)-1-(4-hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-ones, ).

Piperazine-containing propenones (e.g., (E)-1-{4-[Bis(4-methoxyphenyl)methyl]-piperazin-1-yl}-3-(4-ethoxy-3-methoxy-phenyl)prop-2-en-1-one, ).

Key Structural Differences and Implications

Hypothetical Pharmacological Comparison

- Receptor Affinity : The 4-fluorophenyl group in the target compound may confer higher selectivity for serotonin (5-HT1A) or dopamine D2 receptors compared to hydroxyethylpiperazine ( ) or methoxy-substituted analogues ( ) .

- Metabolic Stability : The tert-butyl group could reduce oxidative metabolism (vs. allyl or methoxy groups), extending half-life .

Research Findings and Limitations

- Available Data : The evidence lacks direct pharmacological or physicochemical data for the target compound. Comparisons are inferred from structural analogs.

- Critical Gaps : Solubility, bioavailability, and receptor-binding assays are needed to validate hypotheses.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Utilize computational reaction path search methods (e.g., quantum chemical calculations) to identify intermediates and transition states, reducing trial-and-error experimentation. For example, coupling tert-butylphenoxy ether formation with piperazine substitution under controlled pH (6.5–7.5) minimizes side reactions. Post-synthetic purification via reverse-phase HPLC with acetonitrile/water gradients (70:30 to 95:5) enhances purity .

- Key Parameters : Monitor reaction kinetics via LCMS (e.g., m/z 757 [M+H]+ as in ) and optimize solvent polarity (e.g., DMF for solubility vs. THF for selectivity).

Q. What analytical techniques are critical for structural characterization of this compound?

- Methodological Answer : Combine single-crystal X-ray diffraction (as in ) for absolute stereochemistry with 2D NMR (¹H-¹³C HSQC, NOESY) to resolve piperazine and fluorophenyl spatial orientation. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) confirms molecular weight (e.g., m/z 700.79 as in ).

- Data Interpretation : Cross-validate NMR chemical shifts with density functional theory (DFT) calculations to resolve overlapping signals in the propan-2-ol backbone.

Q. How does the dihydrochloride salt form influence solubility and bioavailability?

- Methodological Answer : Perform pH-dependent solubility studies in phosphate-buffered saline (PBS, pH 7.4) and simulated gastric fluid (pH 1.2). The hydrochloride counterions enhance aqueous solubility (>50 mg/mL in PBS) but may reduce passive diffusion across lipid membranes. Use Franz cell assays to measure permeability coefficients (e.g., Papp < 1 × 10⁻⁶ cm/s indicates poor absorption) .

Advanced Research Questions

Q. What strategies can resolve contradictions in receptor binding data for this compound?

- Methodological Answer : Conduct competitive radioligand binding assays (e.g., using ³H-labeled analogs) to differentiate between orthosteric and allosteric interactions at serotonin/dopamine receptors. For example, inconsistencies in Ki values for 5-HT1A vs. D2 receptors may arise from assay temperature (25°C vs. 37°C) or membrane preparation methods. Apply Schild regression analysis to confirm competitive antagonism .

- Case Study : ’s triazole derivatives show similar fluorophenyl-piperazine motifs; compare their receptor selectivity profiles to identify structural determinants.

Q. How can in silico modeling predict metabolic stability and toxicity?

- Methodological Answer : Use molecular docking (AutoDock Vina) to map interactions with cytochrome P450 enzymes (CYP3A4, CYP2D6). ADMET predictions (e.g., SwissADME) highlight potential tert-butyl group oxidation as a metabolic hotspot. Validate with in vitro microsomal assays (human liver microsomes, NADPH cofactor) to quantify half-life (t₁/₂ < 30 min indicates rapid clearance) .

Q. What green chemistry approaches minimize waste in large-scale synthesis?

- Methodological Answer : Replace traditional solvents (DCM, chloroform) with cyclopentyl methyl ether (CPME) or 2-methyl-THF for etherification steps, reducing E-factor by >40%. Catalytic methods (e.g., Pd/C for hydrogenolysis of protecting groups) improve atom economy. Process mass intensity (PMI) analysis quantifies waste reduction (target PMI < 15) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.